Glimepiride urethane

Description

Contextualization within Sulfonylurea Chemistry and Related Compounds

Sulfonylureas represent a class of drugs that stimulate insulin (B600854) secretion from pancreatic beta-cells, thereby lowering blood glucose levels wisdomlib.orgusda.gov. Glimepiride (B1671586), a third-generation sulfonylurea, is characterized by its medium- to long-acting profile chemicalbook.com. The synthesis and long-term stability of sulfonylurea compounds are susceptible to the formation of various related substances usda.govnih.govresearchgate.net. These can arise from incomplete chemical reactions during manufacturing, side reactions, or decomposition under various environmental stressors such as hydrolysis, oxidation, heat, and light usda.govnih.govresearchgate.net. Glimepiride Urethane (B1682113) is recognized as one such substance that can be present in Glimepiride drug substances and products chemicalbook.comnih.gov.

Significance of Investigating Process Impurities and Degradation Products in Pharmaceutical Substances

The control of impurities in pharmaceutical products is paramount for patient safety and therapeutic outcomes ingentaconnect.comnih.gov. Regulatory authorities worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate strict limits on impurities in active pharmaceutical ingredients (APIs) and finished dosage forms nih.govresearchgate.net. Impurities can originate from various sources, including starting materials, synthetic intermediates, by-products, and degradation of the API itself nih.govresearchgate.net. Degradation products, in particular, can alter the pharmacological properties of a drug or introduce new toxicological concerns nih.govnih.gov. Consequently, comprehensive analytical methodologies are indispensable for the detection, identification, quantification, and monitoring of these related substances throughout a drug's lifecycle, from development to post-market surveillance wisdomlib.orgnih.govresearchgate.netgoogle.com.

Research Imperatives and Scope for Glimepiride Urethane Studies

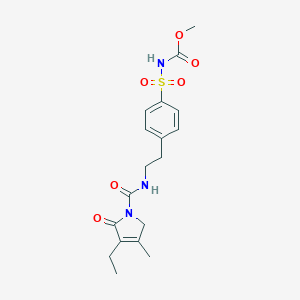

This compound, identified by CAS Number 119018-30-3, is chemically known as N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Methyl Ester symteraanalytics.comsigmaaldrich.comuni.lunih.gov. Its significance in pharmaceutical research stems from its classification as both a process impurity and a degradation product of Glimepiride chemicalbook.comnih.gov. Research efforts are focused on developing and validating sensitive and selective analytical methods, typically employing High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify this compound in Glimepiride formulations wisdomlib.orgnih.govresearchgate.netgoogle.com. Understanding the formation pathways of this compound, whether during synthesis or under specific stress conditions, is crucial for optimizing manufacturing processes and storage conditions to minimize its presence nih.gov. The scope of research also includes thorough characterization using advanced analytical techniques like LC-MS and LC-UV-PDA nih.gov and ensuring compliance with established pharmacopoeial standards, such as those set by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) symteraanalytics.compharmaffiliates.comsigmaaldrich.compharmaffiliates.comsynzeal.com.

Data Tables

Table 1: Identification and Properties of this compound

| Property | Value |

| Common Name | This compound |

| EP Name | Glimepiride Impurity C |

| USP Name | Glimepiride Related Compound C |

| CAS Number | 119018-30-3 |

| Molecular Formula | C18H23N3O6S |

| Molecular Weight | 409.46 g/mol |

| Chemical Name | N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Methyl Ester |

| SMILES | CCC1=C(C)CN(C1=O)C(=O)NCCc2ccc(cc2)S(=O)(=O)NC(=O)OC |

| InChIKey | UZDRZEOOIXNUTE-UHFFFAOYSA-N |

| GHS Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled); H302 (Harmful if swallowed); H312 (Harmful in contact with skin); H332 (Harmful if inhaled) |

Table 2: Formation of Glimepiride Degradation Products Under Forced Conditions

Glimepiride undergoes degradation under various stress conditions, leading to the formation of several products, including this compound (Product V / Impurity C) nih.gov.

| Degradation Product | Identification / Pharmacopoeial Match | Conditions of Formation |

| Product II | Glimepiride Sulfonamide (Impurity B) | Acidic and neutral hydrolytic conditions; Peroxide exposure |

| Product III | Glimepiride Impurity J | Alkaline conditions |

| Product IV | [[4-[2-(N-carbamoyl)aminoethyl]phenyl]sulfonyl]-3-trans-(4-methylcyclohexyl) urea (B33335) | Alkaline conditions |

| Product V (this compound) | Glimepiride Impurity C | Alkaline conditions; Acidic and neutral hydrolytic conditions; Peroxide exposure |

Table 3: Representative HPLC Method Parameters for Glimepiride Related Substances Analysis

Analytical methods are crucial for the precise determination of related substances, including this compound, in Glimepiride drug substances and products. The following table outlines parameters from representative HPLC methods used for such analyses nih.govgoogle.com.

| Parameter | Method 1 (Based on nih.gov) | Method 2 (Based on google.com) |

| Stationary Phase | Chromolith Performance (RP-18e, 100 mm x 4.6 mm) | Octadecylsilane (ODS) chemically bonded silica (B1680970) chromatographic column |

| Mobile Phase | Phosphate (B84403) buffer pH 3, 7.4 mM, and ACN (55:45 v/v) | Phosphate buffer solution and organic phase in a volume ratio of (50-70):(30-50) |

| Column Temperature | 30 °C | 20-30 °C |

| Flow Rate | 5 to 9.9 mL/min (using flow program) | 0.4-1.0 ml/min |

| Detection Wavelength | Not specified (implied UV) | 225 nm |

| Run Time | 80 s | Not specified |

| Precision | <1.2% (retention times & peak areas) | Not specified |

| Application | Quality control and stability testing of drug products | Determination of glimepiride intermediate and related substances of impurities thereof |

Compound List

Glimepiride

this compound

Glimepiride Impurity C

Glimepiride Related Compound C

Glimepiride Sulfonamide (Impurity B)

Glimepiride Impurity J

Glimepiride Related Compound A

Glimepiride Related Compound B

Glimepiride Related Compound D

Glimepiride cis Isomer

Glipizide

Glibenclamide

Gliclazide

Metformin

[[4-[2-(N-carbamoyl)aminoethyl]phenyl]sulfonyl]-3-trans-(4-methylcyclohexyl) urea

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S/c1-4-15-12(2)11-21(16(15)22)17(23)19-10-9-13-5-7-14(8-6-13)28(25,26)20-18(24)27-3/h5-8H,4,9-11H2,1-3H3,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDRZEOOIXNUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152298 | |

| Record name | Glimepiride urethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119018-30-3 | |

| Record name | Methyl N-[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119018-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glimepiride urethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119018303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride urethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]-methyl ester carbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIMEPIRIDE URETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72YB30612 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Chemical Synthesis and Formation Mechanisms of Glimepiride Urethane

Glimepiride (B1671586) Urethane (B1682113) as a Synthetic Intermediate or Precursor in Glimepiride Preparation

In specific manufacturing processes for glimepiride, a urethane derivative serves as a crucial intermediate. This synthetic strategy offers an alternative to other methods, such as those involving the direct reaction of a sulfonamide with an isocyanate.

One documented synthetic route to glimepiride proceeds through the formation of N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]phenyl]sulfonyl]methylurethane. newdrugapprovals.orggoogle.comgoogle.com This pathway involves the reaction of this urethane intermediate with trans-4-methylcyclohexylamine. newdrugapprovals.orgijcrt.org This method is an alternative to the more common route where 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido) ethyl] benzene (B151609) sulfonamide is reacted with trans-4-methylcyclohexyl isocyanate. google.comchemicalbook.com The use of the urethane intermediate avoids the handling of potentially hazardous isocyanates in the final step of the synthesis.

Another approach to sulfonylurea synthesis, which can be conceptually applied to glimepiride, involves the preparation of a carbamate (B1207046) of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one. This carbamate then reacts with 4-(2-aminoethyl)benzenesulfonamide (B156865) to produce an intermediate sulfonamide, which upon reaction with phenyl (trans-4-methylcyclohexyl)carbamate, yields glimepiride. researchgate.net This process also circumvents the use of phosgene (B1210022) and isocyanates. researchgate.net

Table 1: Synthetic Pathways Involving Urethane Intermediates for Glimepiride

| Step | Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|---|

| Final Condensation | N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]phenyl]sulfonyl]methylurethane | trans-4-methylcyclohexylamine | Glimepiride | newdrugapprovals.orggoogle.comgoogle.com |

The choice of synthetic route has a significant impact on the impurity profile of the final glimepiride product. Syntheses that proceed through a urethane intermediate can potentially have residual unreacted urethane or byproducts from its synthesis. The purity of the starting materials, such as the trans-4-methylcyclohexylamine, is critical to minimize the formation of isomeric impurities. newdrugapprovals.org

For instance, in the synthesis involving the reaction of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide with trans-4-methylcyclohexyl isocyanate, the purity of the sulfonamide intermediate is crucial. google.com Incomplete reactions or side reactions during the preceding chlorosulfonation and amination steps can introduce impurities that may be carried through to the final product. google.com A process that utilizes a urethane intermediate might offer a different impurity profile, potentially avoiding some of the impurities associated with the isocyanate route. However, controlling the formation of the urethane intermediate itself and ensuring its complete conversion to glimepiride are key to achieving high purity. The presence of ethanol (B145695) in the synthesis process, for example, can lead to the formation of new sulfonyl ester impurities from unreacted chlorosulfonated intermediates. google.com

Degradation Pathways of Glimepiride Leading to Urethane Formation

Glimepiride is susceptible to degradation under various stress conditions, leading to the formation of several degradation products, including glimepiride urethane. nih.gov This compound is also known as Glimepiride Impurity C in the European Pharmacopoeia and Glimepiride Related Compound C in the United States Pharmacopeia. symteraanalytics.comsynzeal.com

Forced degradation studies have demonstrated that glimepiride degrades under hydrolytic conditions, particularly in acidic and neutral media, to form this compound. nih.govresearchgate.net The sulfonylurea bridge in the glimepiride molecule is the primary site of hydrolytic cleavage. researchgate.net

Under acidic conditions, the proposed mechanism involves the protonation of the urea (B33335) moiety, followed by nucleophilic attack by water. This leads to the cleavage of the C-N bond of the sulfonylurea linkage, resulting in the formation of this compound and trans-4-methylcyclohexylamine. In neutral conditions, a similar hydrolytic cleavage occurs, albeit generally at a slower rate. nih.gov

Table 2: Formation of this compound under Hydrolytic Stress

| Condition | Degradation Products | Reference |

|---|---|---|

| Acid Hydrolysis | This compound (Impurity C), Glimepiride Sulfonamide (Impurity B) | nih.gov |

| Neutral Hydrolysis | This compound (Impurity C), Glimepiride Sulfonamide (Impurity B) | nih.gov |

Oxidative stress also leads to the degradation of glimepiride, with this compound being one of the identified products. nih.govnih.gov The presence of oxidizing agents can promote the cleavage of the sulfonylurea bond. While the precise mechanism of oxidative formation of this compound is not extensively detailed in the literature, it is plausible that the oxidative environment facilitates the cleavage of the sulfonylurea linkage, leading to the formation of the more stable urethane structure. The susceptibility of glimepiride to decomposition is generally highest under oxidative conditions, followed by acidic, alkaline, and neutral conditions. nih.gov

Several environmental factors can influence the rate and pathway of glimepiride degradation, thereby affecting the formation of this compound.

pH: The pH of the medium is a critical factor. Acidic and neutral pH conditions favor the formation of this compound through hydrolysis. nih.gov In contrast, under alkaline conditions, other degradation products are more prominent. scirp.orgnih.gov

Temperature: Elevated temperatures can accelerate the degradation of glimepiride under all conditions (acidic, basic, neutral, and oxidative). nih.gov This increased rate of degradation would likely lead to a faster formation of this compound in environments where it is a primary degradation product.

Light: While photolytic degradation of glimepiride has been studied, it does not appear to generate additional degradation products beyond those observed under other stress conditions. nih.gov

Table 3: Summary of Compounds Mentioned

| Compound Name | Other Names | Role |

|---|---|---|

| Glimepiride | Active Pharmaceutical Ingredient | |

| This compound | N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Methyl Ester; Glimepiride Impurity C; Glimepiride Related Compound C | Synthetic Intermediate; Degradation Product |

| trans-4-methylcyclohexylamine | Reactant in Synthesis | |

| 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide | Glimepiride Sulfonamide; Impurity B | Synthetic Intermediate; Degradation Product |

| trans-4-methylcyclohexyl isocyanate | Reactant in Synthesis |

Iii. Advanced Analytical Methodologies for Glimepiride Urethane Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating glimepiride (B1671586) urethane (B1682113) from complex mixtures and quantifying its presence.

HPLC is a versatile technique extensively used for the analysis of pharmaceuticals and their related substances.

High-Performance Liquid Chromatography (HPLC) Method Development for Glimepiride Urethane

Reversed-Phase HPLC for Impurity Profiling and Quantification

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing glimepiride and its impurities, including this compound. Studies indicate that RP-HPLC methods employing C18 columns are effective for separating this compound from other related compounds sielc.comresearchgate.netderpharmachemica.comlcms.czbg.ac.rsresearchgate.netjparonline.com. Mobile phases typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, often phosphate-based, with pH adjustments to optimize separation sielc.comresearchgate.netderpharmachemica.comlcms.czresearchgate.netjparonline.comjapsonline.comijpsonline.comimpactfactor.orgresearchgate.netnih.govrjptonline.orgjocpr.comajpaonline.comnih.govhakon-art.comnih.govwaters.comscirp.orgnih.govnih.govresearchgate.net. For instance, a mobile phase comprising acetonitrile and a phosphate (B84403) buffer (pH 3.5) at a ratio of 48:52 (v/v) has been shown to provide good separation of glimepiride and its degradation products on a C18 column nih.gov. Another study utilized a mobile phase of acetonitrile and water with phosphoric acid for the analysis of this compound sielc.com. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid sielc.com.

Optimization of Chromatographic Parameters for Urethane Resolution and Detection

Optimizing HPLC parameters is critical for achieving adequate resolution and sensitive detection of this compound. Key parameters include column type, mobile phase composition, flow rate, column temperature, and detection wavelength.

Column Selection: C18 columns are widely used due to their versatility in separating moderately polar compounds like this compound sielc.comresearchgate.netderpharmachemica.comlcms.czresearchgate.netjparonline.comijpsonline.comimpactfactor.orgresearchgate.netnih.govrjptonline.orgjocpr.comnih.govhakon-art.comnih.govscirp.orgnih.govnih.govresearchgate.net. Specific examples include Hypersil C18, Kromasil C18, Phenomenex C18, Waters Symmetry C18, and Inertsil ODS C18 columns researchgate.netlcms.czresearchgate.netjparonline.comijpsonline.comrjptonline.orgjocpr.comnih.gov.

Mobile Phase: The composition of the mobile phase, typically a mixture of organic solvents (acetonitrile or methanol) and aqueous buffers (e.g., phosphate buffer, formic acid, or phosphoric acid adjusted to specific pH values), is crucial for achieving optimal separation sielc.comresearchgate.netderpharmachemica.comlcms.czresearchgate.netjparonline.comjapsonline.comijpsonline.comimpactfactor.orgresearchgate.netnih.govrjptonline.orgjocpr.comajpaonline.comnih.govhakon-art.comnih.govscirp.orgnih.govnih.govresearchgate.net.

Flow Rate: Flow rates typically range from 0.8 to 1.5 mL/min, though faster flow rates (up to 9.9 mL/min) have been employed with monolithic columns for rapid analysis sielc.comderpharmachemica.comlcms.czresearchgate.netjparonline.comjapsonline.comijpsonline.comresearchgate.netnih.govrjptonline.orgjocpr.comnih.govhakon-art.comnih.govscirp.orgnih.govnih.govresearchgate.net.

Detection Wavelength: UV detection is commonly used, with wavelengths around 225-249 nm being frequently reported for glimepiride and its related substances researchgate.netlcms.czresearchgate.netjapsonline.comresearchgate.netnih.govjocpr.comnih.govscirp.orgnih.govresearchgate.netgoogle.comjetir.orgglobalresearchonline.netjyoungpharm.org.

Simultaneous Determination Methods for this compound within Multi-Component Systems

HPLC methods have been developed for the simultaneous determination of glimepiride and its impurities, including this compound, in complex matrices such as pharmaceutical formulations or in the presence of other active pharmaceutical ingredients derpharmachemica.comjparonline.comhakon-art.comnih.govresearchgate.net. These methods are designed to provide good resolution between glimepiride, this compound (often referred to as related compound C or GU), and other related substances or excipients derpharmachemica.comhakon-art.comresearchgate.netresearchgate.net. For example, a gradient method using a Waters Symmetry C8 column was developed for the simultaneous determination of glimepiride, metformin, and their impurities, achieving good resolution between this compound (GU) and other components derpharmachemica.com.

TLC serves as a complementary technique for the qualitative screening and initial assessment of impurities, including potential this compound derivatives. While less quantitative than HPLC, TLC is valuable for rapid identification and purity checks. Studies have utilized TLC for the determination of glimepiride and its main degradation impurities, such as glimepiride-sulfonamide and glimepiride-carbamate (which includes this compound) bg.ac.rsresearchgate.netingentaconnect.com. Typically, silica (B1680970) gel plates (e.g., 60F254) are used as the stationary phase, with mobile phases comprising mixtures of solvents like toluene, ethyl acetate, and methanol bg.ac.rsresearchgate.netingentaconnect.com. Detection is usually performed under UV light at specific wavelengths, such as 254 nm ingentaconnect.com or 230 nm bg.ac.rsresearchgate.net.

Spectroscopic and Spectrometric Structural Elucidation of this compound

Spectroscopic and spectrometric techniques are essential for confirming the identity and elucidating the structure of this compound.

Mass Spectrometry (MS): LC-MS and LC-MS/MS have been employed to identify and characterize impurities and degradation products of glimepiride, which can include this compound ingentaconnect.comwaters.comresearchgate.net. MS provides molecular weight information and fragmentation patterns that aid in structural determination. For instance, LC-MS/MS with positive electrospray ionization (ESI) mode has been used to identify degradation products ingentaconnect.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for detailed structural elucidation. Studies have reported that ¹H, ¹³C NMR, and FTIR spectra were recorded for glimepiride-urethane, indicating its use in structural characterization pillbuys.com.

Infrared (IR) Spectroscopy: FTIR spectroscopy complements NMR by providing information about functional groups present in the molecule. As mentioned, FTIR spectra have been recorded for glimepiride-urethane pillbuys.com.

UV-Visible Spectroscopy: UV-Vis spectroscopy is used for quantification and can provide some preliminary structural information based on absorption maxima. Glimepiride typically shows an absorption maximum around 228 nm or 249 nm depending on the solvent system nih.govglobalresearchonline.netjyoungpharm.org. While not definitive for structural elucidation of impurities alone, it is often used in conjunction with chromatographic separation (e.g., PDA detectors in HPLC) or as a standalone method for quantification globalresearchonline.netjyoungpharm.org.

Data Table Example: HPLC Method Parameters for this compound Analysis

The following table summarizes typical parameters reported in the literature for HPLC analysis relevant to this compound, highlighting variations in columns, mobile phases, and detection wavelengths.

| Parameter | Method 1 sielc.com | Method 2 nih.gov | Method 3 derpharmachemica.com | Method 4 nih.gov |

| Column | Newcrom R1 | C18 (e.g., 150 x 4.6 mm, 5 µm) | Waters Symmetry C8 (5µm, 4.6 x 250mm) | Waters Symmetry C18 (250 x 4.6 mm, 5.0 µm) |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid | Acetonitrile : Phosphate buffer (pH 3.5, 0.03 M) | Pentane sulfonic acid sodium salt buffer (pH 3.5) : Acetonitrile | Potassium phosphate buffer (pH 6.5; 27.5 mmol/L) : Methanol (34:66, v/v) |

| Mobile Phase Ratio | Not specified | 48:52 (v/v) | Not specified (gradient) | Not specified |

| Flow Rate | Not specified | Not specified | Not specified (gradient) | 1.0 mL/min |

| Detection Wavelength | Not specified | Not specified | 230 nm | 228 nm |

| Run Time | Not specified | Not specified | Not specified (gradient) | ~9 min |

| Temperature | Not specified | Not specified | 50°C | 25°C |

| Application | This compound analysis | Glimepiride degradation products | Simultaneous determination of Glimepiride & Metformin impurities (incl. GU) | Glimepiride quantification in tablets (stability-indicating) |

Note: "GU" refers to this compound.

Compound List:

Glimepiride

this compound (also known as Glimepiride Related Compound C or GU)

Glimepiride sulfonamide (Glimepiride Related Compound B or GS)

Glimepiride cis-isomer (Glimepiride Related Compound A or GA)

Glimepiride 3-isomer (Glimepiride Related Compound D or GD)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Development and Application of Reference Standards for this compound

The establishment and utilization of well-characterized reference standards are fundamental to reliable analytical testing of pharmaceutical substances. These standards serve as benchmarks for identifying and quantifying impurities like this compound.

Qualification of Certified Reference Materials for this compound

Certified Reference Materials (CRMs) and Pharmaceutical Secondary Standards for this compound (Glimepiride Related Compound C) are commercially available and are crucial for analytical laboratories. These materials are typically qualified through rigorous testing, ensuring their purity and identity, making them suitable for a range of applications including pharmaceutical release testing, method development for qualitative and quantitative analyses, and calibration requirements sigmaaldrich.comsigmaaldrich.comchemicalbook.comscribd.com. Such standards often offer multi-traceability to primary reference standards from pharmacopoeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) sigmaaldrich.comsigmaaldrich.com. The qualification process ensures that these standards meet the stringent requirements for use in regulated pharmaceutical environments.

Determination of Relative Response Factors for Accurate Quantitative Estimation of Urethane Impurities

Accurate quantitative estimation of impurities, including this compound, relies heavily on the determination of Relative Response Factors (RRFs) when using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) drugfuture.compillbuys.com. The RRF accounts for differences in detector response between the analyte (Glimepiride) and the impurity. For Glimepiride Related Compound C (this compound), the USP specifies a relative response factor of 1.0 for the purpose of estimating other impurities when they are quantified relative to Glimepiride drugfuture.comuspnf.com. Studies characterizing glimepiride degradation products have also focused on determining RRFs for various impurities, including glimepiride-sulfonamide and glimepiride-carbamate (structurally related to urethane), to ensure precise quantitative analysis pillbuys.comresearchgate.net. This systematic approach to RRF determination is vital for validating analytical methods and ensuring reliable impurity profiling.

Adherence to Pharmacopoeial Monograph Requirements for this compound Impurities

Pharmacopoeial monographs, such as those published by the USP and EP, provide essential guidelines and limits for impurities in pharmaceutical substances and products drugfuture.comuspnf.comnih.gov. This compound is recognized as Glimepiride Related Compound C and is subject to these specified acceptance criteria. For instance, the USP monograph for Glimepiride Tablets sets limits for impurities, including Glimepiride Related Compound B (Glimepiride sulfonamide) at not more than 2.5%, and any other individual impurity, which encompasses this compound, at not more than 0.5% drugfuture.comuspnf.com. The total impurities are also capped, typically at not more than 3.5% (including Compound B) or 1.0% (excluding Compound B) drugfuture.comuspnf.com. Analytical methods developed for glimepiride quality control, such as HPLC and HPTLC, must demonstrate specificity and sensitivity to accurately quantify this compound and ensure compliance with these pharmacopoeial requirements researchgate.netnih.govwisdomlib.orgingentaconnect.comnih.gov.

V. Methodological Challenges and Advanced Considerations in Glimepiride Urethane Research

Impact of Polymorphism on Analytical and Biological Performance of Related Chemical Structures

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant importance in the pharmaceutical industry. Different polymorphs of the same compound can exhibit varying physicochemical properties, including solubility, dissolution rate, melting point, and stability. These differences can, in turn, affect the bioavailability and therapeutic efficacy of a drug. While specific studies on the polymorphism of Glimepiride (B1671586) urethane (B1682113) are not extensively available in the public domain, the well-documented polymorphic nature of its parent compound, Glimepiride, provides a crucial framework for understanding the potential implications for its related chemical structures.

Glimepiride is known to exist in at least two polymorphic forms, Form I and Form II, with Form II exhibiting a significantly higher solubility and dissolution rate. innovareacademics.in This difference in physical properties underscores the necessity of controlling the polymorphic form of the active pharmaceutical ingredient (API) to ensure consistent product performance. The synthetic route and crystallization conditions can influence the resulting polymorphic form of Glimepiride, and by extension, could potentially influence the formation and crystalline nature of its impurities, including Glimepiride urethane.

The analytical performance of methods used to quantify this compound could be impacted by the presence of different polymorphs of the API or the impurity itself. For instance, in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), the solubility of the analyte in the diluent is a critical factor. If this compound were to exist in different polymorphic forms with varying solubilities, this could lead to incomplete dissolution and inaccurate quantification.

The biological performance of related chemical structures is also intrinsically linked to their solid-state properties. A more soluble polymorphic form of an impurity could lead to faster absorption and potentially different toxicological profiles. Although this compound is a non-genotoxic impurity, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential. Any polymorphic variations could influence these parameters.

Table 1: Comparison of Physicochemical Properties of Glimepiride Polymorphs

| Property | Glimepiride Form I | Glimepiride Form II | Potential Implication for this compound Analysis |

|---|---|---|---|

| Solubility | Lower | Higher innovareacademics.in | Incomplete dissolution of a less soluble polymorph could lead to underestimation during quantification. |

| Dissolution Rate | Slower | Faster innovareacademics.in | Variability in dissolution could affect the rate at which the impurity is detected in dissolution testing of the final drug product. |

| Melting Point | ~207 °C | ~205 °C | Thermal analysis methods (e.g., DSC) could potentially be used to detect different polymorphic forms of the impurity. |

| Stability | More Stable | Less Stable | The stability of the impurity in the drug product could be dependent on its polymorphic form. |

Strategies for Characterizing and Quantifying Trace-Level Urethane Impurities in Complex Matrices

The accurate characterization and quantification of trace-level impurities like this compound in complex matrices, such as the final drug product, present significant analytical challenges. The low concentration of the impurity relative to the high concentration of the API necessitates the development of highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of Glimepiride and its related substances. nih.govjparonline.com For trace-level quantification of this compound, optimization of the chromatographic conditions is crucial to achieve adequate resolution from the main peak and other impurities. The use of modern HPLC columns with smaller particle sizes (e.g., UPLC) can enhance separation efficiency and sensitivity.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers superior sensitivity and selectivity for trace-level analysis. bohrium.com LC-MS/MS can provide structural information for the definitive identification of impurities and can achieve very low limits of detection (LOD) and quantification (LOQ). The development of a robust LC-MS/MS method for this compound would involve careful selection of precursor and product ions, as well as optimization of ionization and collision energies.

Method validation is a critical aspect of ensuring the reliability of analytical data for trace-level impurities. According to the International Council for Harmonisation (ICH) guidelines, validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness. jparonline.com For trace analysis, the determination of the LOD and LOQ is particularly important.

Table 2: Typical Validation Parameters for a Trace-Level HPLC Method for this compound

| Validation Parameter | Typical Acceptance Criteria | Research Findings/Considerations |

|---|---|---|

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | Chromatographic resolution of the this compound peak from the Glimepiride peak and other known impurities should be demonstrated. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the peak. |

| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. | For trace-level impurities, the LOD should be sufficiently low to detect any potential increase in the impurity level over the shelf-life of the product. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1. | The LOQ should be at or below the reporting threshold for the impurity as specified in regulatory guidelines. For a hypothetical specification of 0.1%, the LOQ should be well below this level. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. | A linear relationship between the concentration of this compound and the analytical response should be established over a range that covers the expected levels of the impurity. |

| Accuracy | Recovery of spiked impurity should be within a predefined range (e.g., 80-120%). | Accuracy should be assessed by spiking a placebo or the drug product with known amounts of this compound at different concentration levels. |

| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) should be within an acceptable limit (e.g., < 10% at the LOQ). | Precision should be evaluated by analyzing multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). |

Ensuring Reproducibility and Inter-Laboratory Comparability of Research Data on this compound

Ensuring the reproducibility and inter-laboratory comparability of analytical data is a cornerstone of good scientific practice and a regulatory requirement in the pharmaceutical industry. For a globally marketed drug like Glimepiride, it is essential that different quality control laboratories worldwide can obtain consistent results when analyzing for impurities such as this compound.

The first step in achieving reproducibility is the development of a well-validated and robust analytical method. A robust method is one that is not significantly affected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. Robustness studies are typically conducted during method development and validation.

The use of a certified reference material (CRM) for this compound is crucial for ensuring the accuracy and comparability of results between laboratories. sigmaaldrich.com A CRM is a highly purified and well-characterized standard that can be used for calibration and quality control purposes.

Inter-laboratory comparison studies, also known as round-robin tests, are an effective way to assess the reproducibility of an analytical method. In such a study, a homogenous sample is sent to multiple laboratories for analysis using the same method. The results are then statistically evaluated to determine the inter-laboratory variability. While specific inter-laboratory studies on this compound are not publicly available, the principles of such studies are well-established.

Table 3: Key Factors for Ensuring Inter-Laboratory Reproducibility of this compound Analysis

| Factor | Importance | Strategies for Implementation |

|---|---|---|

| Validated Analytical Method | Provides a standardized procedure for all laboratories to follow. | The method should be thoroughly validated according to ICH guidelines, with a detailed protocol that is easy to follow. |

| Certified Reference Material (CRM) | Ensures that all laboratories are using a consistent and accurate standard for calibration. | A well-characterized CRM for this compound should be made available to all participating laboratories. sigmaaldrich.com |

| Detailed Standard Operating Procedure (SOP) | Minimizes variations in how the analysis is performed. | The SOP should clearly define all steps of the analytical procedure, including sample preparation, instrument setup, and data analysis. |

| Analyst Training and Qualification | Ensures that analysts are competent in performing the method. | Laboratories should have a documented training program for analysts, and their proficiency should be periodically assessed. |

| Instrument Qualification and Calibration | Ensures that analytical instruments are performing correctly. | All instruments used for the analysis should be regularly qualified and calibrated according to established procedures. |

| Inter-laboratory Comparison Studies | Provides a direct measure of the reproducibility of the method across different laboratories. | Participation in proficiency testing schemes or round-robin studies can help identify and address sources of inter-laboratory variability. |

Vi. Future Directions in Glimepiride Urethane Academic Research

Innovative Synthetic Methodologies for Controlled Urethane (B1682113) Formation and Mitigation

The synthesis of Glimepiride (B1671586) traditionally involves the reaction of N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]phenyl]sulphonyl]methylurethane with trans-4-methylcyclohexylamine. google.comgoogle.comnewdrugapprovals.org This process, however, can lead to the formation of urethane-related impurities. Future research will likely focus on developing more controlled and efficient synthetic routes that minimize or eliminate the formation of Glimepiride urethane.

One promising avenue is the exploration of alternative activating groups for the sulfonamide intermediate, moving away from the conventional urethane precursor. Research into non-isocyanate-based pathways for the formation of the final sulfonylurea linkage could significantly reduce the potential for urethane impurity generation. researchgate.net Additionally, the development of one-pot synthesis protocols that streamline the reaction sequence and reduce the number of isolation steps could also contribute to minimizing impurity formation.

Kinetic modeling of the reaction pathways leading to both Glimepiride and its urethane impurity will be instrumental. By understanding the reaction kinetics, conditions can be optimized to favor the desired product. This includes a detailed investigation of parameters such as temperature, solvent, catalyst, and reaction time. The use of in-situ reaction monitoring techniques, such as process analytical technology (PAT), can provide real-time data to further refine these parameters.

| Research Focus | Potential Impact | Key Methodologies |

| Alternative Activating Groups | Reduced potential for urethane impurity formation. | Exploration of novel sulfonamide activation strategies. |

| Non-Isocyanate Pathways | Elimination of isocyanate-related side reactions. | Development of new coupling chemistries for sulfonylurea synthesis. |

| One-Pot Synthesis | Increased efficiency and reduced impurity levels. | Streamlining reaction sequences and minimizing intermediate isolation. |

| Kinetic Modeling | Optimized reaction conditions for higher purity. | In-situ reaction monitoring and computational modeling. |

Application of Emerging Analytical Technologies for Enhanced Impurity Detection and Monitoring

The accurate detection and quantification of this compound are critical for quality control in pharmaceutical manufacturing. While High-Performance Liquid Chromatography (HPLC) is a well-established technique for this purpose, emerging analytical technologies offer the potential for enhanced sensitivity, selectivity, and speed. nih.govnih.govajpaonline.com

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. biomedres.us The coupling of UPLC with advanced mass spectrometry (MS) detectors, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers, can provide high-resolution mass data, enabling the unambiguous identification and characterization of impurities, even at trace levels. biomedres.us

Other promising techniques include supercritical fluid chromatography (SFC), which can offer unique selectivity for closely related compounds, and advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural elucidation of novel impurities. biomedres.usnih.gov The development of validated, stability-indicating analytical methods using these advanced technologies will be a key area of future research. d-nb.info

| Analytical Technology | Advantages for this compound Analysis |

| UPLC-MS/MS | High sensitivity, selectivity, and rapid analysis for trace-level detection. ijaresm.com |

| High-Resolution Mass Spectrometry (Q-TOF, Orbitrap) | Accurate mass measurements for confident impurity identification. biomedres.us |

| Supercritical Fluid Chromatography (SFC) | Orthogonal selectivity for challenging separations. biomedres.us |

| Advanced NMR Spectroscopy | Unambiguous structural elucidation of unknown impurities. nih.gov |

Advanced Computational Modeling for Predicting Degradation Pathways and Stability of this compound

Computational modeling is becoming an indispensable tool in pharmaceutical development for predicting the stability of drug substances and identifying potential degradation products. researchgate.netelifesciences.orgnih.gov In the context of this compound, advanced computational approaches can provide valuable insights into its degradation pathways and stability under various conditions.

Density Functional Theory (DFT) can be employed to model the electronic structure of this compound and predict its reactivity towards hydrolysis, oxidation, and other degradation mechanisms. 3ds.com By calculating the activation energies for different degradation reactions, researchers can identify the most likely degradation pathways and the resulting products. researchgate.net This information is invaluable for developing strategies to prevent degradation and for designing more stable formulations.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with excipients in a formulation. This can help in understanding how the formulation environment influences the stability of the impurity. Predictive models based on quantitative structure-property relationships (QSPR) can also be developed to correlate the molecular structure of Glimepiride and related compounds with their degradation kinetics.

| Computational Approach | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of degradation pathways and reaction kinetics. 3ds.com |

| Molecular Dynamics (MD) Simulations | Understanding the influence of formulation on impurity stability. |

| Quantitative Structure-Property Relationship (QSPR) | Predictive modeling of degradation rates based on molecular structure. |

Investigation of Environmental Impact and Green Chemistry Principles in Urethane Management within Pharmaceutical Manufacturing

The pharmaceutical industry is increasingly focusing on reducing its environmental footprint. lilly.comresearchgate.netcornell.edu The management of impurities like this compound is an important aspect of this effort. Future research in this area will be guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.commdpi.com

A key focus will be on developing manufacturing processes that minimize the formation of this compound in the first place, aligning with the principle of waste prevention. instituteofsustainabilitystudies.com This includes the use of greener solvents, catalysts, and reaction conditions. For any unavoidable urethane-related byproducts, research into efficient and environmentally benign methods for their removal and disposal will be crucial.

| Green Chemistry Principle | Application in this compound Management |

| Waste Prevention | Designing synthetic routes that minimize urethane byproduct formation. instituteofsustainabilitystudies.com |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents in the synthesis and purification processes. |

| Design for Degradation | Investigating the biodegradability of urethane impurities and developing strategies for their environmental breakdown. |

| Real-time Analysis for Pollution Prevention | Implementing process analytical technology (PAT) to monitor and control reactions, preventing the formation of impurities. |

Q & A

Q. What are the primary pharmacological mechanisms of Glimepiride urethane, and how can they be experimentally validated?

this compound enhances insulin secretion from pancreatic β-cells via sulfonylurea receptor (SUR1) modulation and inhibits ATP-sensitive potassium (KIR) channels. It also activates the PI3K/Akt pathway to promote osteoblast proliferation and upregulates glucose transporters (GLUT1/4). Methodologically, these effects can be validated using:

Q. Which analytical methods are most reliable for quantifying this compound in biological samples?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using N-methyl-N-(trimethylsilyl) trifluoroacetamide) is a validated approach for detecting Glimepiride in viscera and pharmaceutical preparations. Key steps include:

Q. What formulation strategies improve the dissolution rate of hydrophobic this compound?

The slurry method enhances dissolution by reducing crystallinity. Methodological steps include:

- X-ray diffraction (XRD) to confirm amorphous state conversion (2θ range: 2°–40°).

- Particle size reduction via milling or spray drying.

- Dissolution testing under USP-recommended conditions (e.g., paddle apparatus at 50 rpm, 37°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported osteogenic effects of this compound across different cell models?

Discrepancies may arise from cell-specific differences in receptor expression or culture conditions. To address this:

- Compare cell lines (e.g., MC3T3-E1 vs. primary osteoblasts) under standardized media.

- Inhibit PI3K/Akt pathways (e.g., LY294002) to isolate Glimepiride-specific effects.

- Use orthogonal assays (e.g., Alizarin Red staining for mineralization, qPCR for osteogenic markers) .

Q. What experimental designs are critical for assessing this compound’s stability in long-term pharmacokinetic studies?

- Accelerated stability testing under varied temperatures (-80°C to 25°C) and pH (1.2–7.4) to simulate physiological and storage conditions.

- Plackett-Burman design to evaluate robustness against variables like solvent composition and freeze-thaw cycles .

- LC-MS/MS validation for metabolite identification in plasma and tissue homogenates .

Q. How does urethane anesthesia confound Glimepiride studies in vivo, and how can this be mitigated?

Urethane increases ACTH, catecholamines, and hyperglycemia, potentially masking or amplifying Glimepiride’s metabolic effects. Mitigation strategies include:

- Alternative anesthetics (e.g., ketamine/xylazine) for acute studies.

- Control groups with urethane alone to isolate its physiological impact.

- Continuous glucose monitoring to adjust for anesthesia-induced hyperglycemia .

Q. What methodologies elucidate this compound’s binding interactions with serum proteins?

- Frontal analysis chromatography using human serum albumin (HSA)-immobilized columns to determine binding constants (Ka).

- Isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Molecular docking simulations to identify binding sites (e.g., Sudlow’s Site I/II) .

Q. How can researchers optimize derivatization protocols for this compound in GC-MS-based forensic toxicology?

- Comparative derivatization using MSTFA vs. BSTFA reagents to maximize silylation efficiency.

- Response surface methodology (RSM) to optimize reaction time, temperature, and reagent volume.

- Matrix-matched validation in blood/liver samples to account for interference .

Methodological Best Practices

- For cell-based studies : Include positive controls (e.g., insulin for β-cell assays, BMP-2 for osteogenesis) and validate receptor specificity with SUR1-knockout models.

- For in vivo studies : Standardize animal strains, diets, and anesthesia protocols to minimize variability .

- For analytical methods : Adhere to ICH guidelines for validation parameters (precision, accuracy, LOQ/LOD) and document ruggedness testing in inter-laboratory trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.